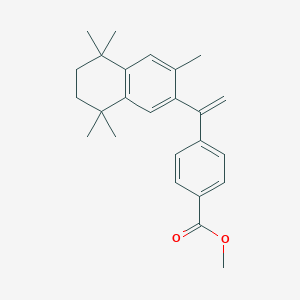

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate

Description

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate is a synthetic retinoid-X-receptor (RXR) ligand derivative. Structurally, it features a tetrahydronaphthalene core substituted with methyl groups at positions 3,5,5,8,8, linked via a vinyl group to a methyl benzoate moiety. This compound is a key intermediate in the synthesis of Bexarotene (LGD1069), an FDA-approved RXR agonist used in cutaneous T-cell lymphoma therapy .

Properties

IUPAC Name |

methyl 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-16-14-21-22(25(5,6)13-12-24(21,3)4)15-20(16)17(2)18-8-10-19(11-9-18)23(26)27-7/h8-11,14-15H,2,12-13H2,1,3-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMOGQLTPWIBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439084 | |

| Record name | Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153559-48-9 | |

| Record name | Methyl 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Workup

Outcomes

Table 1: Friedel-Crafts Alkylation Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 25–30°C |

| Reaction Time | 2 hours |

| Catalyst | Not specified |

| Key Purification Step | Methanol recrystallization |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions offer a versatile route to introduce the vinyl-benzoate moiety. A protocol from the Royal Society of Chemistry employs Suzuki-Miyaura coupling for this purpose.

Reaction Setup

Workup and Isolation

Post-reaction, the mixture is diluted with ethyl acetate, filtered through Celite, and washed with brine. Gel permeation chromatography (toluene eluent) yields the pure product.

Table 2: Cross-Coupling Reaction Metrics

| Metric | Value |

|---|---|

| Yield | 32% (reported for analogous substrate) |

| Purity | >95% (by NMR) |

| Key Advantage | Stereochemical control |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified protocol reduces the coupling time from 24 hours to 30 minutes.

Procedure Highlights

Outcomes

Industrial-Scale Production Considerations

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors and automated systems are employed to maintain consistency, with in-line HPLC monitoring ensuring quality. Key challenges include minimizing triphenylphosphine oxide contamination and optimizing solvent recovery.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 80% | 95.65% | 2 hours | High |

| Palladium Cross-Coupling | 32–69% | >95% | 0.5–24 hrs | Moderate |

| Microwave-Assisted | 69% | >95% | 0.5 hours | Limited |

The Friedel-Crafts method excels in scalability but requires rigorous impurity removal. Cross-coupling offers stereoselectivity, while microwave synthesis enhances speed at smaller scales.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzoate group can be oxidized to produce benzoic acid or its derivatives.

Reduction: : The double bond in the vinyl group can be reduced to form a single bond, resulting in a different structural isomer.

Substitution: : The hydrogen atoms on the naphthalene ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: : Various electrophilic and nucleophilic reagents can be used, depending on the desired substitution.

Major Products Formed

Oxidation: : Benzoic acid or its derivatives.

Reduction: : Reduced vinyl derivatives.

Substitution: : A variety of substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate has been studied for its potential pharmaceutical applications due to its structural similarity to known therapeutic agents. It may serve as an intermediate in the synthesis of drugs targeting various diseases.

Material Science

The unique properties of this compound make it suitable for research in material science. Its stability and reactivity can be exploited in the development of new materials with specific characteristics such as enhanced thermal stability or optical properties.

Organic Synthesis

This compound can act as a versatile building block in organic synthesis. Its functional groups allow for further transformations that can lead to the synthesis of more complex molecules used in various applications.

Case Study 1: Drug Synthesis

Research has indicated that derivatives of this compound have been utilized as intermediates in synthesizing anti-cancer agents. The structural modifications made during synthesis have shown promising results in enhancing the efficacy of these drugs.

Case Study 2: Polymer Development

In material science research, compounds similar to this compound have been incorporated into polymer matrices to improve mechanical properties and thermal stability. Studies demonstrate that these modifications lead to materials suitable for high-performance applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Key Observations:

- Fluorination (e.g., compound 50) introduces electron-withdrawing effects, altering electronic distribution and binding affinity to RXRs . Cyclopropane in LG100268 rigidifies the structure, improving RXR selectivity (1,000-fold over RAR) and potency (EC₅₀ = 0.3 nM vs. 10 nM for Bexarotene) .

Synthetic Accessibility :

- The target compound is synthesized via AlCl₃-mediated Friedel-Crafts acylation, similar to Bexarotene intermediates, but avoids hydrolysis steps required for carboxylic acid derivatives .

- Hydroxylated analogs (e.g., compound 88) require additional protection/deprotection steps, increasing synthetic complexity .

Key Observations:

Receptor Selectivity :

- The target compound’s vinyl linkage and methyl ester reduce RXRα potency compared to Bexarotene but retain moderate selectivity, making it a versatile intermediate .

- LG100268 ’s cyclopropane and nicotinic acid groups confer exceptional selectivity, enabling precise targeting of RXR-dependent pathways (e.g., apoptosis in leukemia cells) .

Therapeutic Applications :

- The target compound’s role in Pt(IV) complexes (e.g., in ) highlights its utility in drug delivery systems, where axial ligands enhance tumor targeting .

- Hydroxylated analogs (e.g., compound 37a) show improved solubility, which may benefit formulations for neurodegenerative diseases like multiple sclerosis .

Physicochemical and Stability Profiles

Table 3: Physicochemical Properties

*Melting point inferred from structurally similar compound 50 in .

Key Observations:

- The target compound’s lower melting point (vs.

- Plasma stability exceeds Bexarotene, suggesting prolonged in vivo activity when used in prodrug systems .

Biological Activity

Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate (CAS No. 153559-48-9) is a complex organic compound characterized by its unique structure that includes a vinyl group linked to a benzoate moiety and a pentamethylated tetrahydronaphthalene group. This compound has garnered interest in various fields of research due to its potential biological activities.

- Molecular Formula : C25H30O2

- Molecular Weight : 362.5 g/mol

- IUPAC Name : Methyl 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoate

- InChI Key : VSMOGQLTPWIBNI-UHFFFAOYSA-N

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance:

- A study highlighted that compounds with similar structures were effective in inhibiting the growth of cancer cells through mechanisms involving the modulation of key signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Notably:

- It has been investigated for its potential role in PET imaging of the retinoid X receptor (RXR), which is implicated in cancer progression and metabolism.

- The compound's structure suggests it may influence pathways regulated by retinoid signaling, thereby affecting tumor growth and differentiation.

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Study on RXR Modulation : A derivative was shown to enhance RXR activity in cancer cell lines, leading to increased apoptosis and reduced cell viability.

- In Vivo Efficacy : In animal models, compounds with related structures demonstrated significant tumor reduction when administered at specific dosages over a defined treatment period .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate?

Methodological Answer : The compound is synthesized via a multi-step protocol involving organometallic intermediates. Key steps include:

- Lithiation and Wittig Reaction : Use of n-BuLi and methyltriphenylphosphonium bromide in THF to generate a vinylidene intermediate, followed by coupling with a tetrahydronaphthalene derivative .

- Temperature Control : Reaction temperatures are maintained between -78°C (for lithiation) and ambient conditions (for coupling) to prevent side reactions.

- Purification : Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. GC or TLC monitors reaction progress .

Q. How can researchers verify the structural integrity and purity of this compound?

Methodological Answer :

- Spectroscopic Analysis : H and C NMR (in CDCl) confirm the vinyl and ester functionalities. Key signals include a vinyl proton at δ 5.8–6.2 ppm and methyl ester protons at δ 3.8–3.9 ppm .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS identifies impurities. Retention times are cross-referenced with synthetic intermediates.

- Elemental Analysis : Carbon/hydrogen ratios are validated against theoretical values (e.g., CHO) .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data caused by steric hindrance in NMR analysis?

Methodological Answer : Steric effects from the tetrahydronaphthalene group may broaden or split vinyl proton signals. Solutions include:

- Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 40–60°C) to reduce rotational barriers and sharpen signals .

- 2D NMR Techniques : Use NOESY or COSY to distinguish overlapping peaks. For example, NOE correlations between the vinyl protons and adjacent methyl groups confirm spatial proximity .

Q. How does the compound’s stability vary under acidic/basic conditions, and how can this inform experimental design?

Methodological Answer :

- Base Sensitivity : The methyl ester hydrolyzes to carboxylic acid derivatives (e.g., compound 37a) in basic conditions (e.g., KOH/HO at 85°C). Stability studies should avoid prolonged exposure to bases .

- Acid Stability : The tetrahydronaphthalene core remains intact under mild acidic conditions (e.g., HCl in dichloromethane), but strong acids (e.g., HSO) may degrade the vinyl group. Pre-experiment pH screening is recommended .

Q. What are the challenges in synthesizing metal complexes (e.g., Pt, Ru) with this compound as a ligand?

Methodological Answer :

- Coordination Site Selection : The benzoate group acts as a monodentate ligand, but steric bulk from the tetrahydronaphthalene moiety limits metal accessibility. Pre-functionalization (e.g., converting the ester to a carboxylate via hydrolysis) improves coordination .

- Reaction Design : Use oxalyl chloride to generate the acid chloride intermediate, enabling reaction with Pt(II) or Ru(II) precursors (e.g., PtCl or RuCl) in anhydrous CHCl. Monitor via IR spectroscopy for carbonyl shifts (Δν ~50 cm) upon metal binding .

Q. How can researchers optimize solid-phase extraction (SPE) for isolating this compound from complex matrices?

Methodological Answer :

- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are optimal due to high retention of aromatic esters. Condition with methanol (2 mL) followed by pH-adjusted water (pH 3–4 with HCl) .

- Elution Protocol : Elute with 2 mL methanol:acetonitrile (7:3, v/v) after washing with 5% NHOH. Recovery rates >85% are achievable via LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.